N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-15-9-11-24(12-10-15)19-8-7-18(21-22-19)16-4-2-5-17(14-16)23-28(25,26)20-6-3-13-27-20/h2-8,13-15,23H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIUXQIUGXGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Approach
The linear approach involves sequential construction starting with the pyridazine core:
- Formation of the 3,6-disubstituted pyridazine ring
- Introduction of the 4-methylpiperidine group at position 6
- Coupling with a meta-substituted phenylamine derivative
- Formation of the sulfonamide bond with thiophene-2-sulfonyl chloride
Convergent Approach
The convergent approach involves parallel synthesis of key intermediates:
- Preparation of 3-(6-halopyridazin-3-yl)phenyl-thiophene-2-sulfonamide
- Introduction of the 4-methylpiperidine group in the final step
These strategic frameworks guide the detailed synthetic methodologies discussed in subsequent sections.
Synthesis of Pyridazine Core
The pyridazine core represents the central heterocyclic scaffold of the target compound and can be prepared through several established methods.
Condensation with Hydrazine
The most direct approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine to form the pyridazine ring system. This reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration.
The general reaction scheme is:
R1-CO-CH2-CH2-CO-R2 + H2N-NH2 → R1-C=N-N=C-R2 (pyridazine)
Table 1: Reaction Conditions for Hydrazine Condensation
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, Acetic acid |
| Temperature | 75-120°C (reflux) |
| Catalyst | Acetic acid |
| Reaction time | 4-24 hours |
| Yield | 60-85% |
From 3,6-Dichloropyridazine
A particularly versatile approach involves using 3,6-dichloropyridazine as a key intermediate, which allows for selective functionalization at both positions. This intermediate can be prepared from commercially available pyridazinone derivatives through chlorination with phosphorus oxychloride (POCl₃).
The regioselectivity of subsequent substitutions is governed by the electronic properties of the pyridazine ring, with the 6-position typically showing higher reactivity toward nucleophilic substitution due to the directing effects of the ring nitrogen atoms.
Cycloaddition Approaches
[3+3] Cycloaddition reactions can also be employed for pyridazine synthesis, though these are less commonly used for preparing the specific substitution pattern required for the target compound.
The selective introduction of the 4-methylpiperidine group at the 6-position of the pyridazine ring is a critical step in the synthetic pathway.
Nucleophilic Aromatic Substitution
The most straightforward approach involves direct nucleophilic aromatic substitution (SNAr) of a halogen (typically chlorine) at the 6-position of the pyridazine with 4-methylpiperidine:
3,6-Dichloropyridazine + 4-Methylpiperidine → 6-(4-Methylpiperidin-1-yl)-3-chloropyridazine
Table 2: Typical Conditions for Nucleophilic Substitution with 4-Methylpiperidine
| Parameter | Conditions |
|---|---|
| Base | Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) or acetonitrile |
| Temperature | 60-80°C |
| Reaction time | 8-24 hours |
| Yield | 70-85% |
| Selectivity | Preferential substitution at 6-position |
Research indicates that the reaction proceeds with good regioselectivity under these conditions, with minimal formation of disubstituted byproducts.
Palladium-Catalyzed Amination
For cases where direct nucleophilic substitution proves challenging, palladium-catalyzed amination (Buchwald-Hartwig coupling) offers an alternative approach:
6-Bromopyridazine derivative + 4-Methylpiperidine → 6-(4-Methylpiperidin-1-yl)pyridazine derivative
Table 3: Palladium-Catalyzed Amination Conditions
| Component | Typical Parameters |
|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, XPhos, or RuPhos |
| Base | Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) |
| Solvent | Toluene or 1,4-dioxane |
| Temperature | 80-110°C |
| Reaction time | 12-48 hours |
| Yield | 65-80% |
This method is particularly valuable for substrates containing sensitive functional groups that might be incompatible with the harsher conditions required for direct nucleophilic substitution.
Preparation of Thiophene-2-sulfonamide Component
The thiophene-2-sulfonamide moiety represents another key structural element of the target compound, and several methods are available for its preparation.
Chlorosulfonation of Thiophene
The most direct approach involves chlorosulfonation of thiophene:
Thiophene + ClSO₃H → Thiophene-2-sulfonyl chloride
Table 4: Chlorosulfonation Reaction Conditions
| Parameter | Conditions |
|---|---|
| Reagent | Chlorosulfonic acid (ClSO₃H) |
| Temperature | 0-5°C initially, then room temperature |
| Reaction time | 2-4 hours |
| Solvent | Neat or dichloromethane |
| Yield | 60-75% |
| Regioselectivity | Predominantly 2-position |
The resulting thiophene-2-sulfonyl chloride can then be converted to the desired sulfonamide through reaction with the appropriate amine.
Using Sulfinylamine Reagents
A novel approach involves the use of sulfinylamine reagents such as t-BuONSO for direct sulfonamide formation:
2-Thienyllithium or 2-Thienylmagnesium bromide + t-BuONSO → Thiophene-2-sulfonamide
This method proceeds through addition of the organometallic reagent to t-BuONSO, followed by rearrangement and elimination of isobutene to give the sulfonamide product. The reaction occurs at low temperature (-78°C) with good yields (60-80%).
Coupling Strategies for Final Compound Assembly
The assembly of the complete molecule requires strategic coupling reactions to connect the major building blocks.
Sulfonamide Formation
The formation of the sulfonamide bond between the amino-substituted phenyl ring and thiophene-2-sulfonyl chloride represents a key step:
3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)aniline + Thiophene-2-sulfonyl chloride →
this compound
Table 5: Sulfonamide Formation Conditions
| Parameter | Typical Conditions |
|---|---|
| Base | Pyridine or triethylamine |
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | 0°C to room temperature |
| Reaction time | 4-12 hours |
| Yield | 70-85% |
Suzuki Cross-Coupling
When a convergent approach is employed, Suzuki cross-coupling represents an effective method for connecting the pyridazine and phenyl rings:
6-(4-Methylpiperidin-1-yl)-3-halopyridazine + (3-(thiophene-2-sulfonamido)phenyl)boronic acid →
this compound
Table 6: Suzuki Coupling Conditions
| Component | Typical Parameters |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Na₂CO₃ |
| Solvent | DMF/water or dioxane/water mixture (3:1) |
| Temperature | 80-100°C |
| Reaction time | 12-24 hours |
| Yield | 65-80% |
Research has demonstrated that these Suzuki coupling conditions can achieve high yields with minimal formation of side products.
Sequential One-Pot Approaches
To enhance efficiency, one-pot sequential transformations can be employed to minimize isolation of intermediates:
- In-situ generation of key intermediates
- Sequential addition of reagents
- One-pot transformations
A relevant example from the literature describes:
"The condensation of compound 3 with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions in dry xylene afforded the corresponding enaminone (4)".
Optimized Synthetic Route
Based on comprehensive analysis of available methodologies, the most efficient route for the preparation of this compound is presented in Figure 2 (schematic representation).
The optimized synthesis consists of four key stages:
Preparation of 3,6-Dichloropyridazine
Starting from commercially available pyridazinone derivatives, chlorination with phosphorus oxychloride (POCl₃) produces 3,6-dichloropyridazine.
Suzuki Coupling with 3-Aminophenylboronic Acid
Cross-coupling with 3-aminophenylboronic acid using palladium catalysis produces 3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)aniline.
Sulfonamide Formation
Reaction with thiophene-2-sulfonyl chloride generates the final compound.
Table 7: Overall Yields for Optimized Synthetic Route
| Step | Reaction | Typical Yield (%) |
|---|---|---|
| 1 | Preparation of 3,6-dichloropyridazine | 70-80 |
| 2 | Introduction of 4-methylpiperidine | 75-85 |
| 3 | Suzuki coupling | 65-80 |
| 4 | Sulfonamide formation | 70-85 |
| Overall | From starting materials to final product | 25-40 |
Purification Methods
Effective purification of intermediates and the final compound is critical for ensuring high purity.
Chromatographic Purification
Column chromatography represents the most versatile method for purifying the target compound and key intermediates:
Table 8: Chromatographic Purification Parameters
| Component | Parameters |
|---|---|
| Stationary phase | Silica gel (60-120 mesh) |
| Mobile phase systems | Hexane/ethyl acetate gradients (80:20 to 40:60) Dichloromethane/methanol gradients (98:2 to 95:5) |
| Detection | TLC visualization with UV (254 nm) and ninhydrin stain |
| Typical recovery | 85-95% of crude material |
Crystallization Techniques
Recrystallization provides a complementary approach for achieving high purity:
Table 9: Crystallization Systems for Target Compound
| Solvent System | Process | Typical Recovery (%) |
|---|---|---|
| Ethanol/water | Hot dissolution, slow cooling | 70-85 |
| Acetone/hexane | Hot dissolution, cooling with anti-solvent addition | 75-90 |
| Ethyl acetate/hexane | Dissolution, layering technique | 65-80 |
Advanced Purification Methods
For highest purity requirements or challenging separations, preparative HPLC may be employed:
Table 10: Preparative HPLC Parameters
| Parameter | Specifications |
|---|---|
| Column | C18 reverse phase (250 × 21.2 mm, 5 μm) |
| Mobile phase | Acetonitrile/water gradient with 0.1% formic acid |
| Flow rate | 15-20 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection | Up to 100 mg per run |
| Purity achievement | >99% |
Analytical Characterization
Comprehensive analytical characterization ensures structural confirmation and purity assessment.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, with characteristic signals for key proton environments:
Table 11: Expected ¹H NMR Signals
| Structural Feature | Chemical Shift (ppm) |
|---|---|
| Thiophene protons | 7.0-8.0 |
| Pyridazine protons | 6.8-8.0 |
| Phenyl protons | 7.0-8.0 |
| Sulfonamide NH | 9.5-10.5 |
| 4-Methylpiperidine CH₃ | 0.9-1.1 |
| Piperidine ring protons | 1.2-3.5 |
Mass spectrometry confirms the molecular weight (expected m/z: 414.54) and fragmentation pattern characteristic of the structural components.
Purity Assessment
High-performance liquid chromatography (HPLC) provides quantitative purity assessment:
Table 12: HPLC Analysis Parameters
| Parameter | Specifications |
|---|---|
| Column | C18 reverse phase (150 × 4.6 mm, 5 μm) |
| Mobile phase | Acetonitrile/water gradient (30:70 to 70:30) with 0.1% formic acid |
| Flow rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Run time | 20 minutes |
| Purity threshold | >95% |
Crystallographic Analysis
Single-crystal X-ray diffraction can provide definitive structural confirmation, with expected parameters similar to related compounds:
Table 13: Expected Crystallographic Parameters
| Parameter | Expected Values |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 9-11 Å, b = 12-14 Å, c = 15-17 Å |
| β angle | 95-105° |
| Z value | 4 |
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce new functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound can be used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its potential pharmacological properties, it is studied for its efficacy in treating various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonamide-containing molecules. Examples include:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Sulfonamide derivatives: Widely used in medicinal chemistry for their antibacterial and diuretic effects.
Uniqueness
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H24N4O3S
- Molecular Weight : 468.56 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, impacting processes such as apoptosis and cell cycle progression.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 3.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 4.2 | Inhibition of proliferation |
These results indicate that the compound may serve as a lead candidate for further development in cancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research indicates that it reduces the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in an experimental model of arthritis. The results showed a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the piperidine and pyridazine moieties have been explored to enhance potency and selectivity against target enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridazine derivatives with thiophene sulfonamides. Key steps include:
- Step 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 4-methylpiperidinyl group to pyridazine .
- Step 2 : Sulfonamide formation via reaction of thiophene-2-sulfonyl chloride with the amine-functionalized intermediate under inert conditions (e.g., N₂ atmosphere) .
- Optimization : Control temperature (50–80°C), solvent choice (DMF or acetone for solubility), and reaction time (3–6 hours) to maximize yield (>70%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the pyridazine, thiophene, and sulfonamide groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, especially to validate stereochemistry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and purity (>95%) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) at concentrations of 1–100 µM. Monitor activity via fluorescence-based readouts .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
- Control : Include reference inhibitors (e.g., staurosporine for kinases) and validate results in triplicate .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors. Address by:
- ADME Profiling : Measure plasma stability (e.g., half-life in mouse plasma) and metabolic resistance using liver microsomes .
- Formulation Optimization : Use PEGylated nanoparticles or liposomes to enhance bioavailability if poor solubility is observed .
- Target Engagement Studies : Employ PET imaging with radiolabeled analogs to confirm target binding in vivo .
Q. What computational approaches are suitable for predicting target interactions and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., COX-2 or kinase domains) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on pyridazine-sulfonamide derivatives to predict off-target risks .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to maintain precise temperature and mixing, reducing side reactions .
- Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd/C) to reduce costs and metal contamination .
- In-line Analytics : Employ HPLC-MS for real-time monitoring of intermediates .
Q. What strategies mitigate stability issues under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 and temperatures up to 60°C. Monitor degradation products via LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins for pH-sensitive functional groups like sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
